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Compound of Interest

Compound Name: Sor-c13

Cat. No.: B610925

This guide provides a detailed comparison of the novel investigational drug Sor-C13 with
established chemotherapy agents for researchers, scientists, and drug development
professionals. The information is compiled from available clinical and preclinical data.

Sor-C13 is a first-in-class inhibitor of the transient receptor potential cation channel, subfamily
V, member 6 (TRPV®6).[1][2] It has been granted orphan drug status by the U.S. Food and Drug
Administration for the treatment of pancreatic and ovarian cancers.[2] This document contrasts
the available data on Sor-C13 with the profiles of standard-of-care chemotherapies for these
indications.

Mechanism of Action: A Tale of Two Strategies

Existing chemotherapies primarily target rapidly dividing cells through cytotoxic mechanisms,
often leading to significant side effects. In contrast, Sor-C13 employs a targeted approach by
inhibiting the TRPV6 calcium channel, which is overexpressed in various solid tumors and
plays a role in cancer cell proliferation and survival.[1][2]

Sor-C13: This synthetic peptide selectively binds to and inhibits the TRPV6 calcium channel.[2]
[3] This channel is crucial for calcium influx into cancer cells. By blocking this channel, Sor-C13
disrupts downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of
Activated T-cells) pathway, which is implicated in multiple oncogenic processes like
proliferation, metastasis, angiogenesis, and resistance to apoptosis.[4]

Standard Chemotherapy:
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e Platinum-based drugs (e.g., Carboplatin, Cisplatin, Oxaliplatin): These agents form adducts
with DNA, interfering with DNA repair and replication, ultimately leading to cell death.[5] They
are a cornerstone in treating ovarian and pancreatic cancers.[5][6][7][8][9][10][11][12]

o Taxanes (e.g., Paclitaxel, Docetaxel): These drugs disrupt the function of microtubules,
which are essential for cell division, leading to cell cycle arrest and apoptosis. The
combination of a taxane and a platinum-based drug is a standard first-line treatment for
advanced ovarian cancer.[5][6]

» Antimetabolites (e.g., Gemcitabine, 5-fluorouracil, Capecitabine): These drugs mimic normal
metabolites and interfere with the synthesis of DNA and RNA.[7][8][9][10][13] Gemcitabine is
a common treatment for pancreatic cancer.[7][8][9][10][13]

» Topoisomerase inhibitors (e.g., Irinotecan, Topotecan): These agents block topoisomerase
enzymes, which are necessary for DNA replication and repair.[7][8][9][10] Irinotecan is a
component of the FOLFIRINOX regimen for pancreatic cancer.[7][10][13]

o Anthracyclines (e.g., Doxorubicin, Liposomal Doxorubicin): These drugs work by intercalating
into DNA, inhibiting topoisomerase Il, and generating free radicals, leading to DNA damage
and cell death.[5] Liposomal doxorubicin is used in the treatment of recurrent ovarian cancer.
[51[12]

Comparative Data Presentation

The following tables summarize the available quantitative data for Sor-C13 from its Phase |
clinical trial and provide a general overview of the efficacy and toxicity of standard
chemotherapy regimens for pancreatic and ovarian cancers. It is important to note that this is
not a direct head-to-head comparison from a single study.

Table 1: Efficacy of Sor-C13 (Phase | Trial) in Advanced Solid Tumors
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Endpoint Result Citation
Number of Evaluable Patients 22 [14][15][16]
Stable Disease 54.5% of patients [14][15][16]
Duration of Stable Disease 2.8 to 12.5 months [14][15][16]
Best Response (Pancreatic o .
27% reduction in tumor size [14][15][16]

Tumor)
Biomarker Response 55% reduction in CA19-9

. [14][15][16]
(Pancreatic Tumor) levels

Table 2: General Efficacy of Standard Chemotherapy for Advanced Ovarian Cancer

Regimen Overall Response Rate Citation

Alkylating agents
33% - 65% [6]
(monotherapy)

Taxane-Platinum combinations  Standard of care, widely used [6]

Table 3: General Efficacy of Standard Chemotherapy for Pancreatic Cancer

Regimen Use Case Citation

FOLFIRINOX Metastatic Pancreatic Cancer [13]

o ) Metastatic Pancreatic
Gemcitabine + Nab-paclitaxel ) [13]
Adenocarcinoma

o Unresectable Pancreatic
Gemcitabine (monotherapy) [13]
Cancer

Table 4: Safety and Tolerability of Sor-C13 (Phase | Trial)
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Adverse Event Profile Details Citation
Drug-related Serious Adverse
None reported [14][15][16]
Events
Asymptomatic, transient Grade
2 hypocalcemia (4 patients);
Dose-Limiting Toxicities (DLTs)  Unrelated Grade 3 anemia and  [14][15][16]
atrial fibrillation (1 patient
each)
Metabolism and nutrition
disorders (65%),
Most Common Treatment- ) ] ]
Gastrointestinal disorders [14]
Emergent Adverse Events ]
(48%), Infections and
infestations
Urticaria (definitely related),
Notable Grade 3 Adverse
] elevated ALT/AST, headache, [14][15][16]
Events (possibly drug-related) ]
hypokalemia
Maximum Tolerated Dose Not established (safe and
[14][15][16]

(MTD)

tolerated up to 6.2 mg/kg)

Table 5: Common Toxicities of Standard Chemotherapies

Chemotherapy Class

Common Side Effects

Platinum-based drugs

Nephrotoxicity, ototoxicity, nausea, vomiting

Taxanes

Myelosuppression, neuropathy, hair loss

Antimetabolites

Myelosuppression, mucositis, hand-foot

syndrome

Topoisomerase inhibitors

Diarrhea, myelosuppression

Anthracyclines

Cardiotoxicity, myelosuppression, hair loss

Experimental Protocols
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Sor-C13 Phase | Clinical Trial (NCT01578564)

Study Design: This was an open-label, dose-escalation (3+3 design) Phase | study.[14][15]

Patient Population: Patients with advanced solid tumors of epithelial origin that were non-
responsive to standard-of-care treatments.[2] A total of 23 patients were enrolled.[14][15][16]

Treatment Regimen: Sor-C13 was administered intravenously. The dosing schedule was on
days 1-3 and 8-10 of a 21-day cycle.[14][15]

Dose Escalation: Doses ranged from 1.375 mg/kg to 6.2 mg/kg, administered via a 20-
minute or 90-minute infusion.[14][15][16]

Primary Objectives: To assess the safety, tolerability, and pharmacokinetics of Sor-C13.[14]
[15]

Secondary Objectives: To assess the pharmacodynamics and efficacy of Sor-C13.[14][15]

Toxicity Assessment: Evaluated using the National Cancer Institute (NCI) Common
Terminology Criteria for Adverse Events (CTCAE) version 4.0. Dose-limiting toxicities were
assessed within the first treatment cycle.[14][15][16]

Tumor Evaluation: Assessed using Response Evaluation Criteria in Solid Tumors (RECIST)
1.1 after two cycles.[14][15][16]

Pharmacokinetics: Blood samples were collected on Days 1, 3, 8, and 10 of Cycle 1 to
determine the pharmacokinetic profile of Sor-C13.[14]

Visualizations
Signaling Pathway of Sor-C13
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Caption: Sor-C13 inhibits the TRPV6 channel, blocking downstream oncogenic signaling.

Experimental Workflow of Sor-C13 Phase | Trial
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Caption: Workflow of the Phase | clinical trial of Sor-C13.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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